N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide
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Overview
Description
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling reactions: The pyridine, thiazole, piperidine, and benzamide moieties are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final assembly: The final compound is assembled through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2 (hydrogen peroxide)
Reduction: H2 (hydrogen gas) with Pd/C (palladium on carbon), NaBH4 (sodium borohydride)
Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination
Major Products Formed
Oxidation: Sulfoxides or sulfones from thiophene and thiazole rings.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular pathways and its potential as a biochemical probe.
Materials Science: Exploring its properties as a component in organic electronic materials or sensors.
Mechanism of Action
The mechanism of action of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide: can be compared with other heterocyclic compounds that contain similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c29-23(18-7-5-17(6-8-18)22-4-2-14-30-22)26-20-9-12-28(13-10-20)24-27-21(16-31-24)19-3-1-11-25-15-19/h1-8,11,14-16,20H,9-10,12-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSJHQFDMSTATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=NC(=CS4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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